molecular formula C5H11NO B1311845 (1R,2R)-2-Aminocyclopentanol CAS No. 68327-03-7

(1R,2R)-2-Aminocyclopentanol

Cat. No.: B1311845
CAS No.: 68327-03-7
M. Wt: 101.15 g/mol
InChI Key: JFFOUICIRBXFRC-RFZPGFLSSA-N
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Description

(1R,2R)-2-Aminocyclopentanol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by its unique structure, which includes a cyclopentane ring with an amino group and a hydroxyl group attached to adjacent carbon atoms. This compound is often used as a building block in the synthesis of more complex molecules due to its chiral nature and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Aminocyclopentanol typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by the introduction of the amino group. One common method involves the reduction of (1R,2R)-2-nitrocyclopentanol using hydrogen gas in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired aminocyclopentanol with high enantioselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of chiral catalysts and ligands in these processes ensures the enantioselectivity of the product .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Aminocyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be further reduced to form cyclopentylamine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.

Major Products

    Oxidation: (1R,2R)-2-Cyclopentanone.

    Reduction: Cyclopentylamine.

    Substitution: N-substituted cyclopentanol derivatives.

Scientific Research Applications

(1R,2R)-2-Aminocyclopentanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Aminocyclohexanol: Similar structure but with a six-membered ring.

    (1S,2S)-2-Aminocyclopentanol: Enantiomer of (1R,2R)-2-Aminocyclopentanol.

    Cyclopentylamine: Lacks the hydroxyl group.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination makes it a versatile intermediate in the synthesis of various chiral compounds and pharmaceuticals .

Properties

IUPAC Name

(1R,2R)-2-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFOUICIRBXFRC-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440241
Record name (1R,2R)-2-Aminocyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68327-03-7, 59260-76-3
Record name (1R,2R)-2-Aminocyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2R)-2-aminocyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,2R)-2-aminocyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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